![molecular formula C11H13NO2 B15057429 2-Methyl-6-propoxybenzo[d]oxazole CAS No. 1361003-62-4](/img/structure/B15057429.png)
2-Methyl-6-propoxybenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-propoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring containing one oxygen and one nitrogen atom, with a methyl group at the 2-position and a propoxy group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-propoxybenzo[d]oxazole typically involves the condensation of aromatic aldehydes with 2-aminophenols. One common method involves the use of a catalyst such as LAIL@MNP nonmartial (MNC-19) to facilitate the reaction . The reaction is carried out under reflux conditions in toluene, leading to the formation of the desired oxazole derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of magnetically recoverable catalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-propoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, reduced oxazole derivatives, and substituted oxazole compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-propoxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various biologically active molecules.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-propoxybenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes or block receptor sites, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
2-Methyl-6-propoxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other oxazole derivatives, it may exhibit different binding affinities and selectivities for various biological targets, making it a valuable compound for medicinal chemistry and drug discovery .
Eigenschaften
CAS-Nummer |
1361003-62-4 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2-methyl-6-propoxy-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO2/c1-3-6-13-9-4-5-10-11(7-9)14-8(2)12-10/h4-5,7H,3,6H2,1-2H3 |
InChI-Schlüssel |
HVZXQNNPBSTFTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC2=C(C=C1)N=C(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


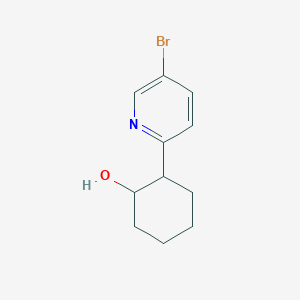

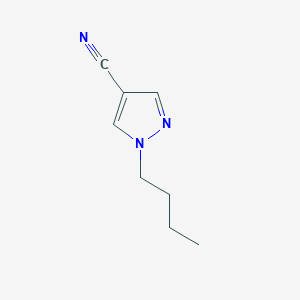
![3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15057360.png)
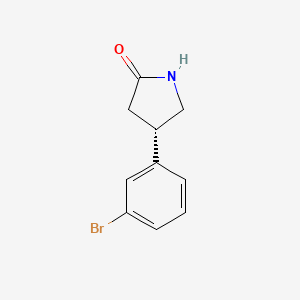

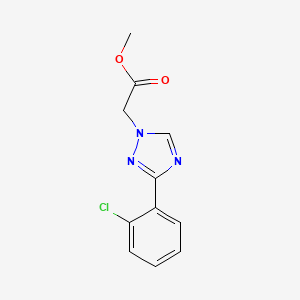

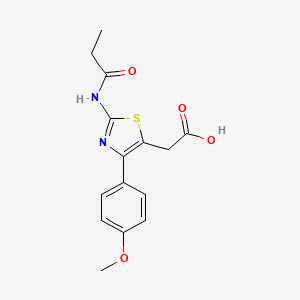

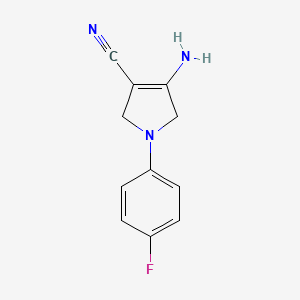
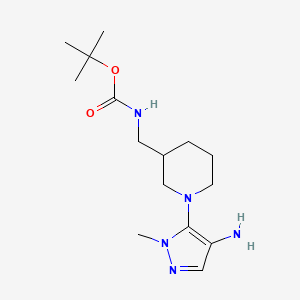
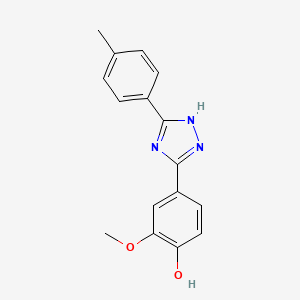
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15057442.png)
